NOD1 vs. GPR55 Target Engagement Selectivity — Quantitative Binding Comparison
In NIH Molecular Libraries Program screening (PubChem AID 2480 and AID 2397), 2,3,5-triphenyl-1,3,4-thiadiazol-3-ium (as perchlorate salt; MLS-0435410) was tested against two human protein targets: nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and G-protein coupled receptor 55 (GPR55). Against NOD1, the compound displayed an IC₅₀ > 3.20 × 10⁴ nM (>32 µM) [1]. In an independent assay against GPR55, the compound likewise produced an IC₅₀ > 3.20 × 10⁴ nM [2]. While the absolute inhibitory potency is weak (>32 µM for both targets), the data reveal that the compound does not exhibit differential binding between NOD1 and GPR55 at the concentrations tested — information critical for researchers designing selectivity counterscreens.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 3.20 × 10⁴ nM (>32 µM) against NOD1; IC₅₀ > 3.20 × 10⁴ nM (>32 µM) against GPR55 |
| Comparator Or Baseline | NOD1 (PubChem AID 2480) vs. GPR55 (PubChem AID 2397) — same compound tested in both assays |
| Quantified Difference | No measurable difference; both targets show IC₅₀ > 32 µM (i.e., compound is similarly weak/non-inhibitory for both targets under these assay conditions) |
| Conditions | In vitro enzyme/receptor binding assays conducted by the Sanford-Burnham Center for Chemical Genomics as part of the NIH Molecular Libraries Program; exact assay protocols available via PubChem AID 2480 and AID 2397 |
Why This Matters
This cross-target binding profile enables researchers to distinguish this compound’s lack of target engagement selectivity from genuinely NOD1-selective or GPR55-selective chemotypes in screening libraries.
- [1] BindingDB. BDBM64837 — NOD1 (Human), IC₅₀ > 3.20E+4 nM. Source: Sanford-Burnham Center for Chemical Genomics, PubChem AID 2480. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=64837 View Source
- [2] BindingDB. BDBM64837 — GPR55 (Human), IC₅₀ > 3.20E+4 nM. Source: Sanford-Burnham Center for Chemical Genomics, PubChem AID 2397. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=64837 View Source
